2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a fluorinated and brominated aromatic amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. Its molecular structure is characterized by the presence of halogens (bromine and fluorine) on the phenyl ring, which may enhance lipophilicity and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c1-24(22(28)29,20-12-14(25)10-11-21(20)26)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHLOVZEXMQSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-bromo-2-fluorophenyl group. This can be achieved through halogenation reactions, where a phenyl ring is subjected to bromination and fluorination processes. The fluoren-9-ylmethoxycarbonylamino group is then introduced through a series of reactions involving carbonylation and amination.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-fluoro-phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be used to convert the fluoren-9-ylmethoxycarbonylamino group into simpler amines.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation with palladium catalysts or other reducing agents like lithium aluminum hydride.
Substitution reactions could employ nucleophiles like sodium azide or various alkyl halides under suitable conditions.
Major Products Formed:
Oxidation can yield phenolic compounds.
Reduction can produce amines.
Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving bromo-fluoro-phenyl groups.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromo-fluoro-phenyl group can enhance binding affinity and selectivity, while the fluoren-9-ylmethoxycarbonylamino group may provide structural stability and functional versatility.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It could bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Notes
Data Limitations : Biological efficacy data (e.g., IC₅₀ values) are absent in the provided evidence, limiting direct pharmacological comparisons.
Synthetic Challenges : Brominated analogs (e.g., ) may require stringent temperature control to avoid debromination during Fmoc deprotection.
Regulatory Status : Many compounds are labeled "for research use only" (), emphasizing their role as intermediates rather than therapeutic agents.
Biological Activity
2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, often referred to as a derivative of phenylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 484.31 g/mol. It contains a bromo and fluoro substituent on the phenyl ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.31 g/mol |
| CAS Number | 2138482-09-2 |
Research suggests that the biological activity of this compound may be attributed to several mechanisms:
-
Receptor Interactions : The compound has been shown to interact with various receptors, including:
- 5-HT Receptors : Involved in neurotransmission and mood regulation.
- Adrenergic Receptors : Play a role in cardiovascular function and response to stress.
- Cannabinoid Receptors : Implicated in pain modulation and appetite control.
- Enzyme Modulation : It may affect enzyme activity related to metabolic pathways, potentially influencing processes such as inflammation and cell signaling.
- Anticancer Activity : Some studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound. It was found that it could enhance serotonergic activity, leading to increased serotonin levels in the brain, which could be beneficial for treating depression and anxiety disorders.
Safety and Toxicology
While the compound shows promise in various therapeutic areas, safety assessments are crucial. Preliminary toxicological evaluations indicate moderate toxicity at high doses, necessitating further studies to determine safe dosage levels for clinical applications.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(5-Bromo-2-fluorophenyl)-2-(Fmoc-amino)propanoic acid, and how is purity ensured?
The compound is typically synthesized via Fmoc-protected amino acid coupling strategies. A general procedure involves reacting the bromo-fluorophenyl precursor with Fmoc chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. Post-synthesis, purification is achieved via reversed-phase HPLC, and purity is validated using LC-MS and H/C NMR spectroscopy . For fluorinated analogs, reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side reactions, as fluorine’s electronegativity can alter reactivity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are used to verify the Fmoc group (aromatic protons at δ 7.2–7.8 ppm) and the bromo-fluorophenyl substituent (distinct splitting patterns from F-H coupling) .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (expected [M+H] for CHBrFNO: ~538.06) and detects impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by area normalization) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P261 precaution) .
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this Fmoc-amino acid in solid-phase peptide synthesis (SPPS)?
- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group efficiently .
- Coupling Reagents : HBTU/HOBt or COMU in DMF with DIPEA (4 equiv) enhances activation of the carboxylic acid .
- Monitoring : Perform Kaiser tests or use UV monitoring (301 nm for Fmoc removal) to track reaction progress .
- Side Reactions : The bromo group may require inert atmospheres to prevent unintended nucleophilic substitution during prolonged reactions .
Q. How should contradictory spectroscopic data (e.g., unexpected F NMR shifts) be resolved?
- Computational Modeling : Compare experimental F NMR shifts with density functional theory (DFT)-calculated values to identify electronic effects from the bromo-fluorophenyl moiety .
- Isotopic Labeling : Synthesize C-labeled analogs to clarify ambiguous carbon environments in crowded NMR spectra .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning, especially if racemization is suspected .
Q. What strategies mitigate low yields in bromo-fluorophenyl functionalization during derivative synthesis?
- Protecting Groups : Temporarily protect reactive sites (e.g., carboxylic acid as a tert-butyl ester) to direct electrophilic substitution to the desired phenyl position .
- Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromo group post-Fmoc installation, avoiding steric hindrance .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates, reducing aggregation-related yield losses .
Q. How does the bromo-fluorophenyl substituent influence the compound’s application in drug discovery?
- Bioavailability : Fluorine enhances membrane permeability via increased lipophilicity, while bromine serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to conjugate targeting moieties .
- Target Binding : The electron-withdrawing bromo-fluoro group may stabilize π-π stacking or halogen bonds with protein residues, as seen in kinase inhibitor studies .
- Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, prolonging half-life in vivo .
Methodological Notes
- Contradiction Analysis : If LC-MS shows impurities not detected by NMR, consider trace metal ions (e.g., from reagents) or degradation products; use chelating agents during purification .
- Data Reproducibility : Batch-to-batch variability in bromo-fluorophenyl precursors (e.g., CAS 883514-21-4) requires strict quality control via H NMR and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
